REACTION_CXSMILES
|
[CH3:1]C1C(C)=NC(C)(C)CN=1.C=O.[C:13]([C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:18]=1[OH:27])([CH3:16])([CH3:15])[CH3:14].CNC.[P:31]([O:38]CC)([O:35][CH2:36][CH3:37])[O:32][CH2:33][CH3:34]>>[C:23]([C:19]1[CH:20]=[C:21]([CH:22]=[C:17]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:18]=1[OH:27])[CH2:1][P:31](=[O:38])([O:35][CH2:36][CH3:37])[O:32][CH2:33][CH3:34])([CH3:26])([CH3:25])[CH3:24]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NCC(N=C1C)(C)C
|
Name
|
|
Quantity
|
52.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
206.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
332 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
the mixture is stirred at 85° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
are initially introduced at 60° C. under reduced pressure into a double-jacketed flask with an outlet at the bottom, a baffle, an impeller stirrer
|
Type
|
WAIT
|
Details
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after which the reaction mixture is kept at 115° C. for 4 hours
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Duration
|
4 h
|
Type
|
DISTILLATION
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Details
|
Working-up: distillation of triethyl phosphite and dimethylamine
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and crystallization of the residue from ligroin yield 320 g of product (90%), melting point 114° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(CP(OCC)(OCC)=O)C=C(C1O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |